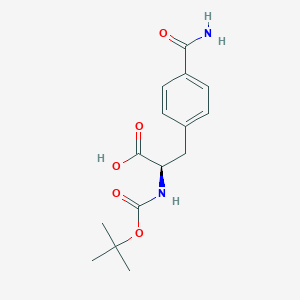

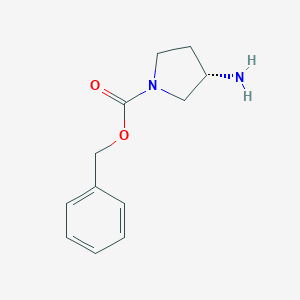

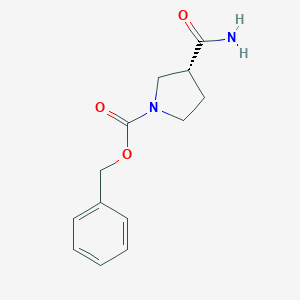

(R)-Benzyl 3-carbamoylpyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

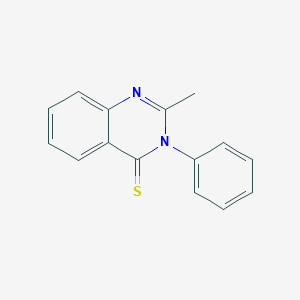

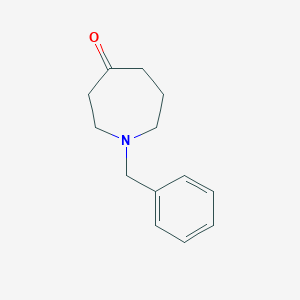

The synthesis of “®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate” and similar compounds often involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of “®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3D) coverage of the molecule .

科学的研究の応用

Efficient Synthesis of Chiral Building Blocks

A practical and efficient synthesis of a closely related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was developed as a key chiral building block for the synthesis of biologically active compounds. This synthesis utilized a stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by nitrile anion cyclization, demonstrating an 84% overall yield from (R)-styrene oxide and was successfully scaled up to 17 kg output (Ohigashi, Kikuchi, & Goto, 2010).

Asymmetric Catalysis

Bioinspired chiral Mn-aminopyridine complexes were shown to efficiently catalyze the benzylic C−H oxidation of arylalkanes with hydrogen peroxide, affording enantiomerically enriched 1‐arylalkanols and ketones. This method highlights the application of similar chiral intermediates in achieving high enantioselectivity in oxidation reactions, important for pharmaceutical synthesis (Talsi, Samsonenko, Ottenbacher, & Bryliakov, 2017).

Synthesis of Stereoisomers

The first asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid were achieved. This research provides a foundation for the efficient asymmetric synthesis of cis-(3R,4R)- and trans-(3R,4S)-4-aminopyrrolidine carboxylic acids, pivotal for the development of novel pharmaceuticals (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

Microwave Assisted Synthesis and Biological Activity

A microwave-assisted synthesis method was developed for 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, showing significant yields. This synthesis pathway underscores the role of such compounds in the rapid development of new drugs due to their antimicrobial properties (Sreekanth & Jha, 2020).

Safety And Hazards

特性

IUPAC Name |

benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650684 |

Source

|

| Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 3-carbamoylpyrrolidine-1-carboxylate | |

CAS RN |

1137013-14-9 |

Source

|

| Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B111400.png)